Methyl4-hydroxy-1-phenyl-2-naphthoate
Overview
Description
Methyl 4-hydroxy-1-phenyl-2-naphthoate is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.3 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 4-position and a phenyl group at the 1-position of the naphthalene ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-1-phenyl-2-naphthoate typically involves the esterification of 4-hydroxy-1-phenyl-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 4-hydroxy-1-phenyl-2-naphthoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-1-phenyl-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: 4-oxo-1-phenyl-2-naphthoic acid.
Reduction: 4-hydroxy-1-phenyl-2-naphthylmethanol.
Substitution: 4-hydroxy-1-(4-nitrophenyl)-2-naphthoate; 4-hydroxy-1-(4-bromophenyl)-2-naphthoate.
Scientific Research Applications
Methyl 4-hydroxy-1-phenyl-2-naphthoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-1-phenyl-2-naphthoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to target proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Phenyl 1-hydroxy-2-naphthoate: Similar in structure but differs in the position of the hydroxyl group.
Methyl 1-hydroxy-2-naphthoate: Similar in structure but differs in the position of the hydroxyl group.
Ethyl 1,6-dihydroxy-2-naphthoate: Contains an additional hydroxyl group.
Uniqueness: Methyl 4-hydroxy-1-phenyl-2-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a phenyl group on the naphthalene ring system allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-18(20)15-11-16(19)13-9-5-6-10-14(13)17(15)12-7-3-2-4-8-12/h2-11,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZJAZARVCZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512010 | |
Record name | Methyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78250-29-0 | |
Record name | Methyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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